1-Dehydro-[6]-gingerdione
CAS No.:
Cat. No.: VC1956719
Molecular Formula: C17H22O4
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22O4 |
|---|---|
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | (1E,3Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)deca-1,3-dien-5-one |
| Standard InChI | InChI=1S/C17H22O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h7-12,19-20H,3-6H2,1-2H3/b9-7+,15-12- |
| Standard InChI Key | FZWNRFAUDBWSKY-QNQPVOBRSA-N |
| Isomeric SMILES | CCCCCC(=O)/C=C(/C=C/C1=CC(=C(C=C1)O)OC)\O |
| SMILES | CCCCCC(=O)C=C(C=CC1=CC(=C(C=C1)O)OC)O |
| Canonical SMILES | CCCCCC(=O)C=C(C=CC1=CC(=C(C=C1)O)OC)O |
Introduction
Chemical Structure and Properties
1-Dehydro- -gingerdione belongs to the class of hydroxycinnamic acids and derivatives, characterized by a 3-methoxy-4-hydroxyphenyl moiety. This bioactive compound is one of several gingerol-related compounds found in ginger rhizome .
Basic Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 76060-35-0 |
| Molecular Formula | C₁₇H₂₂O₄ |
| Molecular Weight | 290.35-290.4 g/mol |
| IUPAC Name | (1E,3Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)deca-1,3-dien-5-one |
| Synonyms | 6-Dehydrogingerdione, (1E)-1-(4-Hydroxy-3-methoxyphenyl)-1-decene-3,5-dione |
| Physical State | Solid |
Source: Data compiled from multiple chemical databases
Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | Practically insoluble in water |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 448.9±40.0 °C at 760 mmHg |
| Flash Point | 159.3±20.8 °C |
| LogP | 3.52260 |
| pKa | Very weakly acidic |
Source: Data compiled from chemical property databases
Natural Occurrence and Extraction
1-Dehydro- -gingerdione is naturally present in the rhizomes of ginger (Zingiber officinale), although it occurs in relatively low concentrations in fresh or conventionally processed ginger.
Content in Ginger Preparations
Research shows significant variation in 1-dehydro- -gingerdione concentrations depending on processing methods:
| Preparation Method | 1-Dehydro- -gingerdione Content |
|---|---|
| Conventional Ginger Extract (GE) | 0.19 ± 0.03 mg/g |
| Steam-Processed Ginger Extract (GGE) | 1.18 ± 0.15 mg/g |
Source: Quantification studies of ginger extracts
The higher concentration in steam-processed ginger suggests that specific processing methods can enhance the bioavailability of this compound. This is particularly relevant for therapeutic applications where higher concentrations may be required for efficacy.
Extraction and Identification Methods
1-Dehydro- -gingerdione can be extracted from ginger rhizomes using various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (LC/ESI-MS/MS) has been identified as a powerful method for identifying this compound from crude extracts of ginger rhizome .
Biological Activities and Mechanisms
Recent research has uncovered multiple biological activities of 1-dehydro- -gingerdione, positioning it as a compound with significant therapeutic potential.
Anticancer Properties
One of the most promising aspects of 1-dehydro- -gingerdione is its anticancer activity, particularly against breast cancer:
The anticancer mechanism involves inducing ferroptosis, a form of programmed cell death characterized by the disruption of cellular iron homeostasis. This leads to oxidative damage and ultimately cell death in cancer cells . Research indicates that 1-dehydro- -gingerdione (abbreviated as 1-D-6-G in some studies) demonstrates potential as a novel therapeutic agent specifically for inhibiting breast cancer progression by targeting the ferroptosis pathway .
Antioxidant and Anti-inflammatory Activities
1-Dehydro- -gingerdione exhibits significant antioxidant and anti-inflammatory properties:
| Activity | Mechanism | Effect |
|---|---|---|
| Anti-inflammatory | Suppression of iNOS and COX-2 expression | Reduces inflammatory response |
| Antioxidant | Free radical scavenging | Protects against oxidative damage |
The compound's antioxidant potency is comparable to other ginger-derived compounds, such as hexahydrocurcumin. Its anti-inflammatory activity primarily works through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory process .
Metabolic Effects
Research on steam-processed ginger extract (GGE), which contains 1-dehydro- -gingerdione as a major component, has revealed significant effects on metabolic processes:
| Concentration | Effect on Adipocyte Differentiation | α-Glucosidase Inhibition |
|---|---|---|
| 25 μg/mL | Minimal effect | 26.08 ± 4.557% |
| 50 μg/mL | Significant inhibition | 31.51 ± 1.839% |
| 100 μg/mL | Maximum inhibition | 31.84 ± 4.403% |
Source: Data from metabolic studies
The inhibition of adipocyte differentiation was associated with suppression of transcription factors and genes involved in adipogenesis, including C/EBPα, PPARγ, aP2, FAS, and CD36 . Additionally, GGE showed significant α-glucosidase inhibitory activity, suggesting potential antidiabetic effects .
Other Biological Activities
Additional research has identified several other biological activities of 1-dehydro- -gingerdione:
Comparative Studies with Other Ginger Compounds
Ginger contains numerous bioactive compounds, including gingerols, shogaols, zingerone, and paradols. 1-Dehydro- -gingerdione belongs to the broader class of gingerol-related compounds but possesses unique structural features and biological activities.
Comparison with Other Ginger Bioactives
Source: Comparison based on ginger compound research
While many ginger compounds show similar general biological activities, 1-dehydro- -gingerdione appears to have particularly pronounced anticancer effects through the ferroptosis pathway, distinguishing it from other ginger bioactives .
| Supplier | Product Number | Amount | Price (USD) | Year Listed |
|---|---|---|---|---|
| American Custom Chemicals | HBL0000429 | 5mg | $495.83 | 2021 |
| AvaChem | 3996 | 1mg | $129 | 2021 |
| AvaChem | 3996 | 5mg | $290 | 2021 |
| AvaChem | 3996 | 20mg | $690 | 2021 |
| Arctom | CFN92298 | 5mg | $258 | 2021 |
Source: Commercial availability data
Current Research Gaps and Future Directions
Despite the promising research findings, several knowledge gaps remain in our understanding of 1-dehydro- -gingerdione:
Research Limitations
-
Most studies have focused on in vitro or animal models, with limited human clinical trials
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Bioavailability and pharmacokinetics data are largely absent
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Long-term safety and toxicity profiles need further investigation
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Optimal extraction and processing methods for maximizing yield require additional research
Future Research Directions
Future research on 1-dehydro- -gingerdione should focus on:
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Human clinical trials to validate its therapeutic effects
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Development of efficient and cost-effective extraction or synthesis methods
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Exploration of synergistic effects with other bioactive compounds
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Investigation of specific mechanisms of action beyond those already identified
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Development of drug delivery systems to enhance bioavailability
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